

In-Depth Technical Guide to 3-Methoxycatechol

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Compound of Interest		
Compound Name:	3-Methoxycatechol	
Cat. No.:	B1210430	Get Quote

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of **3-Methoxycatechol**, a versatile organic compound with significant biological activities. This document details its chemical synonyms, quantitative properties, relevant experimental protocols, and associated signaling pathways.

Synonyms and Identifiers

3-Methoxycatechol is known by a variety of names across different chemical databases and commercial suppliers. A comprehensive list of these synonyms and identifiers is provided in Table 1 for clear reference.

Table 1: Synonyms and Identifiers for **3-Methoxycatechol**[1][2][3][4][5][6][7][8][9][10][11][12] [13][14][15][16][17][18]



Category	Synonym/Identifier	
IUPAC Name	3-methoxybenzene-1,2-diol	
Common Names	3-Methoxycatechol, 3-Methoxypyrocatechol, 2,3-Dihydroxyanisole, 1,2-Dihydroxy-3-methoxybenzene, 6-Methoxycatechol, Pyrogallol 1-methyl ether, Pyrogallol 1-monomethyl ether	
CAS Number	934-00-9	
EC Number	213-276-4	
PubChem CID	13622	
Beilstein Registry Number	1909165	
MDL Number	MFCD00002191	
UNII	IC13U5393C	
ChEBI ID	CHEBI:141700	
NSC Number	NSC-66525	

Quantitative Data

The key physicochemical and biological properties of **3-Methoxycatechol** are summarized in Table 2.

Table 2: Physicochemical and Biological Properties of 3-Methoxycatechol



Property	Value	Source
Molecular Formula	C7H8O3	[1][12]
Molecular Weight	140.14 g/mol	[4][5]
Melting Point	38-43 °C	[4]
Boiling Point	146-147 °C at 15 mmHg	[4]
GPR35 Agonist Activity (EC50)	147 μM (in HT-29 cells)	

Experimental Protocols

This section provides detailed methodologies for key experiments involving **3-Methoxycatechol**.

Protocol 1: GPR35 Agonist Activity Assessment using PathHunter® β-Arrestin Recruitment Assay

This protocol outlines the steps to measure the agonist activity of **3-Methoxycatechol** on the G protein-coupled receptor 35 (GPR35) using a β -arrestin recruitment assay. The PathHunter® assay is based on enzyme fragment complementation (EFC) technology.

Materials:

- PathHunter® CHO-K1 GPR35 β-Arrestin cell line
- Cell culture medium (e.g., DMEM with 10% FBS)
- 3-Methoxycatechol stock solution (in DMSO)
- Reference GPR35 agonist (e.g., Zaprinast)
- PathHunter® Detection Reagents
- 96-well or 384-well white, clear-bottom assay plates
- Plate reader with chemiluminescence detection capabilities



Procedure:

- Cell Seeding:
 - Culture PathHunter® CHO-K1 GPR35 β-Arrestin cells according to the supplier's instructions.
 - Harvest and resuspend cells in the appropriate assay medium.
 - Seed the cells into the assay plate at a predetermined optimal density.
 - Incubate the plate at 37°C in a humidified CO₂ incubator overnight.
- Compound Preparation:
 - Prepare serial dilutions of 3-Methoxycatechol and the reference agonist in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
- · Compound Addition:
 - Carefully remove the culture medium from the cell plate.
 - Add the prepared compound dilutions to the respective wells. Include wells with vehicle control (assay buffer with DMSO) and a positive control (reference agonist).
- Incubation:
 - Incubate the plate at 37°C for 90 minutes.
- Detection:
 - Allow the PathHunter® Detection Reagents to equilibrate to room temperature.
 - Add the detection reagent to each well according to the manufacturer's protocol.
 - Incubate the plate at room temperature for 60 minutes, protected from light.
- Data Acquisition:



- Measure the chemiluminescent signal using a plate reader.
- Data Analysis:
 - Subtract the background signal (vehicle control) from all measurements.
 - Normalize the data to the response of the reference agonist (100% activation).
 - Plot the normalized response against the logarithm of the 3-Methoxycatechol concentration.
 - Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Protocol 2: Enzymatic Conversion of 3-Methoxycatechol to Purpurogallin

This protocol describes a two-step, one-pot enzymatic conversion of **3-Methoxycatechol** to purpurogallin using whole-cell biocatalysts. The first step involves the demethylation of **3-Methoxycatechol** to pyrogallol by E. coli expressing the P450 enzyme GcoAB. The second step is the oxidation of pyrogallol to purpurogallin by E. coli expressing the laccase CueO.[7] [14]

Materials:

- E. coli BL21(DE3) cells harboring the plasmid for GcoAB expression.
- E. coli BL21(DE3) cells harboring the plasmid for CueO expression.
- Luria-Bertani (LB) medium with appropriate antibiotics.
- Isopropyl β-D-1-thiogalactopyranoside (IPTG).
- 3-Methoxycatechol.
- Phosphate buffer (pH 7.5 for demethylation, pH 5.0 for oxidation).
- CuCl₂.



HPLC system for product analysis.

Procedure:

- Preparation of Biocatalysts:
 - Inoculate separate cultures of E. coli expressing GcoAB and E. coli expressing CueO in LB medium with the respective antibiotics.
 - Grow the cultures at 37°C with shaking until the OD600 reaches 0.6-0.8.
 - Induce protein expression by adding IPTG to a final concentration of 0.2 mM.
 - Continue to culture the cells at a lower temperature (e.g., 18°C) overnight.
 - Harvest the cells by centrifugation and wash them with the appropriate buffer.
- Demethylation of 3-Methoxycatechol:
 - Resuspend the GcoAB-expressing E. coli cells in phosphate buffer (pH 7.5).
 - Add 3-Methoxycatechol to the cell suspension (e.g., to a final concentration of 5 mM).
 - Incubate the reaction mixture at 30°C with shaking. Monitor the conversion of 3-Methoxycatechol to pyrogallol by HPLC.
- Oxidation to Purpurogallin:
 - Once the demethylation is complete, adjust the pH of the reaction mixture to 5.0.
 - Add the CueO-expressing E. coli cells to the reaction mixture.
 - Add CuCl₂ to a final concentration of 1 mM to induce laccase activity.
 - Continue the incubation at 37°C with shaking. Monitor the formation of purpurogallin by HPLC.
- Product Analysis:

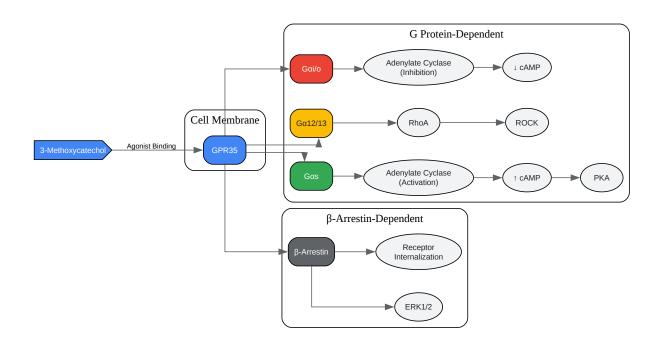


- At different time points, take aliquots of the reaction mixture.
- Centrifuge to remove the cells and filter the supernatant.
- Analyze the supernatant by HPLC to quantify the concentrations of 3-Methoxycatechol, pyrogallol, and purpurogallin.

Signaling Pathways and Experimental Workflows GPR35 Signaling Pathway

3-Methoxycatechol acts as an agonist for GPR35, a G protein-coupled receptor. Upon activation, GPR35 can initiate downstream signaling through multiple pathways, including G protein-dependent and β-arrestin-mediated pathways. The specific signaling cascade can be cell-type dependent.[2][5][8][9][10]





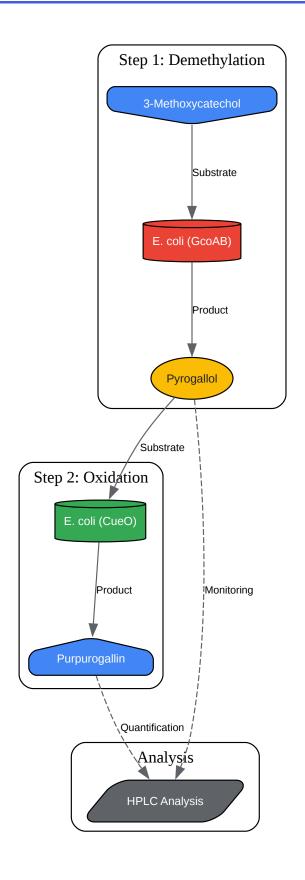
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Caption: GPR35 Signaling Cascade initiated by 3-Methoxycatechol.

Experimental Workflow: Enzymatic Synthesis of Purpurogallin

The following diagram illustrates the workflow for the two-step enzymatic synthesis of purpurogallin from **3-Methoxycatechol**.





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Caption: Workflow for purpurogallin synthesis from **3-Methoxycatechol**.



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